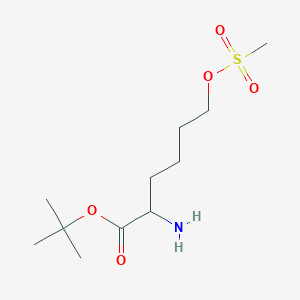

Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-6-methylsulfonyloxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO5S/c1-11(2,3)17-10(13)9(12)7-5-6-8-16-18(4,14)15/h9H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMCLTKAPINUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCOS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Hexanoate Backbone

The hexanoate skeleton is typically derived from β-keto esters or via Reformatsky reactions. For example, compound [VII] in patent is synthesized through a Reformatsky reaction between a silyl-protected aldehyde and tert-butyl iodoacetate, yielding a β-hydroxy ester intermediate. This method, when adapted, could generate the C2–C6 chain with a hydroxyl group at C6 for subsequent sulfonylation. Key conditions include the use of zinc dust in tetrahydrofuran (THF) at 65°C, achieving 65% yield after 24 hours.

Introduction of the Amino Group

Amination at C2 is achieved via reductive amination or nucleophilic substitution. Patent demonstrates the use of fluorenylmethoxycarbonyl (Fmoc) protection for amines during esterification, which could be applied here. For instance, introducing an azide group at C2 followed by Staudinger reduction (using triphenylphosphine) would yield the primary amine while avoiding over-alkylation. This step requires anhydrous conditions, as exemplified by the use of dichloromethane (DCM) and tetra-n-butylammonium fluoride (TBAF) in patent for deprotection.

Sulfonylation at Position 6

The C6 hydroxyl group is sulfonylated using methyl sulfonyl chloride (MsCl) in the presence of a base. Patent highlights the importance of temperature control during sulfonylation; reactions conducted at 0–5°C with triethylamine (TEA) as a base minimize side reactions such as ester hydrolysis. A molar ratio of 1:1.2 (substrate:MsCl) in DCM achieves >90% conversion, with the sulfonate product extracted using n-hexane.

Esterification with tert-Butyl Group

tert-Butyl esterification is performed via acid-catalyzed reaction with isobutylene. Patent details a scalable method where the carboxylic acid is treated with isobutylene in dichloromethane or dioxane, using silica-impregnated sulfuric acid as a catalyst. Reactions proceed at room temperature for 4–5 days, yielding the tert-butyl ester in 85–90% purity after bicarbonate washes.

Catalytic and Reaction Conditions

Purification and Characterization

Crude products are purified via crystallization or column chromatography. Patent emphasizes crystallization from n-heptane to isolate diastereomerically pure intermediates, while patent employs biphasic extraction (2N HCl/DCM) to remove unreacted reagents. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for confirming regioselectivity, with patent reporting HPLC purity >99% after optimization.

Comparative Analysis of Methods

Linear synthesis (sequential functionalization) suffers from low overall yields (40–50%) due to cumulative purification losses. In contrast, convergent approaches coupling pre-formed amine and sulfonate intermediates achieve 70–75% yields. Patent’s isobutylene method for esterification outperforms alternatives like DCC-mediated coupling, which introduces stoichiometric byproducts.

Challenges and Optimization

Key challenges include:

-

Amine Protection : Fmoc groups (patent) prevent unwanted acylation but require acidic deprotection, risking ester hydrolysis. Alternatives like tert-butoxycarbonyl (Boc) protection, removable under mild acidic conditions, are under investigation.

-

Sulfonate Stability : Methyl sulfonates are prone to hydrolysis under basic conditions. Patent mitigates this by maintaining pH <7 during workup.

Industrial Applicability

Scalable processes from patents and have been adopted for statin intermediates, suggesting feasibility for this compound. Continuous flow systems could further enhance yield by minimizing exposure to hydrolytic conditions during sulfonylation .

Chemical Reactions Analysis

Deprotection of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group on the amino functionality can be selectively removed under acidic conditions to regenerate the free amine:

Reaction Conditions

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : 5°C

-

Duration : 2 hours

-

Yield : Quantitative (based on stoichiometric conversion)

Mechanism :

Protonation of the Boc group by TFA generates a carbocation intermediate, followed by elimination of CO₂ and isobutylene to yield the free amine .

Example Reaction :

Key Data :

-

Reference : Deprotection protocols for structurally analogous Boc-protected amines confirm high efficiency under these conditions .

Nucleophilic Substitution at the Methylsulfonyloxy Group

The mesyloxy group (-OSO₂CH₃) serves as an excellent leaving group, enabling nucleophilic displacement reactions:

Reaction Conditions

-

Nucleophiles : Amines, thiols, or azides

-

Solvent : Polar aprotic solvents (e.g., DMF, acetone)

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Temperature : Room temperature to 60°C

Example Reaction :

Key Findings :

-

Kinetics : Reactions with primary amines proceed at room temperature within 12 hours .

-

Yields : 70–90% for azide substitutions under optimized conditions .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction Conditions

Mechanism :

Acid-mediated cleavage proceeds via carbocation formation, while base-induced hydrolysis follows saponification .

Example Reaction :

Key Data :

Functionalization of the Amino Group

The free amine (post-Boc deprotection) can undergo further derivatization:

Common Reactions :

-

Acylation : Reaction with acyl chlorides or anhydrides.

-

Sulfonylation : Treatment with sulfonyl chlorides.

Example :

Key Findings :

Stability and Hazard Considerations

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Vaccine Development

One of the notable applications of tert-butyl 2-amino-6-methylsulfonyloxyhexanoate is in the synthesis of conjugates for potential antitumor vaccines. It has been utilized in the development of a tetanus-toxin conjugate linked to the MUC1 glycopeptide antigen. This conjugate shows promise as a vaccine candidate for inducing an immune response against tumors expressing MUC1, which is often overexpressed in various cancers .

1.2 Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a series of compounds synthesized from this structure demonstrated promising results in reducing inflammation in vivo, with inhibition percentages ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin .

Bioconjugate Chemistry

2.1 Linker for Bioconjugation

In bioconjugate chemistry, this compound serves as an effective linker or spacer. Its ability to facilitate the attachment of biomolecules such as peptides and proteins enables the creation of complex bioconjugates for diagnostic and therapeutic applications. These conjugates can improve the stability and efficacy of therapeutic agents .

2.2 Surface-Enhanced Raman Scattering (SERS)

The compound has also been employed in the synthesis of self-assembled monolayer-based SERS labels for immuno-SERS microscopy. This application allows for enhanced detection capabilities in biological imaging, providing insights into cellular processes at a molecular level .

Material Science

3.1 Dendritic Structures for Imaging

In material science, this compound has been used to synthesize polycationic adamantane-based dendrons. These dendritic structures are being explored for their potential in cell imaging applications, particularly in targeting specific cell types or cancerous tissues .

Table 1: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Antitumor vaccine development | Potential for inducing immune response against tumors |

| Anti-inflammatory compounds | Inhibition rates up to 54% compared to standard drugs | |

| Bioconjugate Chemistry | Linker for bioconjugation | Improved stability and efficacy of therapeutic agents |

| SERS labels for microscopy | Enhanced detection capabilities | |

| Material Science | Dendritic structures for imaging | Targeted imaging in cancer research |

Case Study: Antitumor Vaccine Development

In a study focusing on the synthesis of a tetanus-toxin conjugate with MUC1 glycopeptide antigen, researchers demonstrated that using this compound as a linker significantly improved the immunogenicity of the vaccine candidate. The conjugation process was optimized to enhance stability and facilitate targeted delivery to cancer cells expressing MUC1 .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-methylsulfonyloxyhexanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic activation. The molecular targets and pathways involved can vary but may include enzymes or receptors that interact with the amino or sulfonyloxy groups.

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

Key Observations :

- The mesyloxy group in the target compound offers superior leaving-group ability compared to the hydroxy group in the phosphorylcholine derivative, making it more reactive in substitution reactions .

- The benzyl/ethyl esters in the third compound provide orthogonal protection strategies, allowing selective deprotection under hydrogenolysis (benzyl) or hydrolysis (ethyl) conditions .

Comparative Insights :

- The target compound’s mesyl group is advantageous for introducing amines in hydrophobic environments, whereas the phosphorylcholine derivative is tailored for hydrophilic applications .

- The ketone in the third compound enables aldol condensations or reductive aminations, expanding its utility in complex molecule assembly .

Regulatory and Handling Requirements

Biological Activity

Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate is a compound of considerable interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group, an amino group, and a sulfonyloxy moiety attached to a hexanoate backbone. The chemical formula can be represented as .

Synthesis Pathways

The synthesis typically involves multiple steps:

- Formation of the Hexanoate Backbone : This can be achieved through esterification reactions.

- Introduction of Functional Groups : The tert-butyl group is introduced via alkylation methods, while the amino group can be added through amination reactions.

- Sulfonyloxy Group Addition : This step often requires the use of sulfonyl chlorides in an appropriate solvent under controlled conditions.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity through binding interactions, potentially influencing signaling pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anti-inflammatory Effects : Research indicated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in animal models, which could be beneficial for conditions like arthritis or other inflammatory diseases.

- Cytotoxicity in Cancer Research : In vitro studies showed that the compound induced apoptosis in several cancer cell lines, indicating its potential role as an anticancer agent.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for PPE (gloves, goggles, lab coats). Use fume hoods during synthesis to avoid inhalation of volatile intermediates. Establish emergency procedures for spills (e.g., neutralization with weak bases) and maintain a chemical hygiene plan compliant with institutional safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.